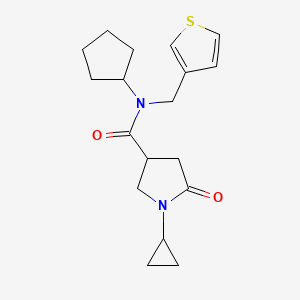

N-cyclopentyl-1-cyclopropyl-5-oxo-N-(3-thienylmethyl)-3-pyrrolidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-cyclopentyl-1-cyclopropyl-5-oxo-N-(3-thienylmethyl)-3-pyrrolidinecarboxamide" is a compound with potential applications in organic synthesis and pharmaceutical research. Although specific details about this exact compound are limited, related compounds have been synthesized and analyzed for various properties and applications.

Synthesis Analysis

- Zhou et al. (2021) developed a high-yield synthetic method for a related compound, focusing on multi-step nucleophilic substitution reactions and ester hydrolysis, which could be relevant for the synthesis of similar compounds (Zhou et al., 2021).

Molecular Structure Analysis

- Hu et al. (2007) studied a related compound with a fused thienopyrimidinone ring system, providing insights into molecular conformation which may be applicable to similar structures (Hu et al., 2007).

Chemical Reactions and Properties

- Campos et al. (2001) reported a novel photochemical rearrangement in N-cyclopropylimines, which could be relevant for understanding the reactivity of the cyclopropyl group in similar compounds (Campos et al., 2001).

Physical Properties Analysis

- Detailed physical property analysis specific to "N-cyclopentyl-1-cyclopropyl-5-oxo-N-(3-thienylmethyl)-3-pyrrolidinecarboxamide" is not available. However, the synthesis and characterization techniques used in these studies could be applied to determine its physical properties.

Chemical Properties Analysis

- The chemical properties of similar compounds can be inferred from studies like those of Shibahara et al. (2006), which explored the synthesis and fluorescent properties of related pyridines (Shibahara et al., 2006).

Scientific Research Applications

Synthesis and Structural Analysis

Research has demonstrated various synthetic methodologies and structural analyses relevant to compounds closely related to N-cyclopentyl-1-cyclopropyl-5-oxo-N-(3-thienylmethyl)-3-pyrrolidinecarboxamide, highlighting its potential in the development of new chemical entities with diverse biological activities. For instance, the stereodivergent methodology allows for the selective formation of highly substituted homochiral pyrrolidines, providing efficient access to this motif, which is foundational for further derivatization and application in medicinal chemistry (Jackson et al., 2008).

Chemical Derivatives and Their Potential

The synthesis of chemical derivatives such as thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives showcases the versatility of thiophene-based compounds in generating diverse heterocyclic systems. These derivatives hold promise for various applications, including the development of new materials and biologically active molecules (El-Meligie et al., 2020).

Novel Synthetic Approaches

Innovative synthetic approaches to N-substituted pyrrolidinecarboxamides demonstrate the chemical flexibility and the potential for the development of novel therapeutic agents. The synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, for example, highlights the strategic multi-step reactions that can be employed to generate compounds with potential pharmacological properties (Zhou et al., 2021).

Mechanistic Insights and Applications

The exploration of mechanistic pathways and transformations of cyclopentapyrroles, as well as the development of asymmetric Diels-Alder reactions using pyrrolidine derivatives, enriches the understanding of chemical reactivity and stereocontrol in synthesis. These studies provide foundational knowledge that can be applied to the design of complex molecules with desired properties (Bell et al., 1977); (Kawanami et al., 1987).

properties

IUPAC Name |

N-cyclopentyl-1-cyclopropyl-5-oxo-N-(thiophen-3-ylmethyl)pyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2S/c21-17-9-14(11-19(17)16-5-6-16)18(22)20(15-3-1-2-4-15)10-13-7-8-23-12-13/h7-8,12,14-16H,1-6,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABPVRGHMESMEFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N(CC2=CSC=C2)C(=O)C3CC(=O)N(C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-1-cyclopropyl-5-oxo-N-(3-thienylmethyl)-3-pyrrolidinecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(ethylamino)-N-{1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5515530.png)

![4-amino-2-(4-chlorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B5515542.png)

![4-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B5515560.png)

![(1R*,5R*)-3-(methylsulfonyl)-6-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5515577.png)

![2-(4-bromophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5515580.png)

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-N'-(2-methylphenyl)urea](/img/structure/B5515583.png)

![1-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5515590.png)

![1-[5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl]ethanone](/img/structure/B5515593.png)

![(3aR*,6S*)-N-(isoxazol-5-ylmethyl)-N-methyl-2-[2-(4-methylphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5515598.png)

![2-{3-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5515608.png)

![5-ethyl-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5515610.png)

![5-[2-fluoro-6-(4-fluorophenoxy)phenyl]-2H-tetrazole](/img/structure/B5515615.png)